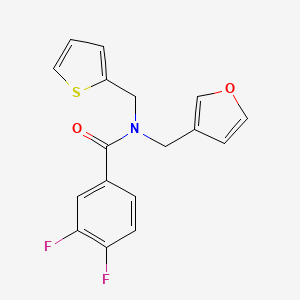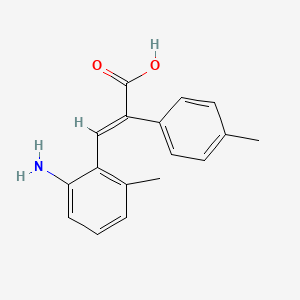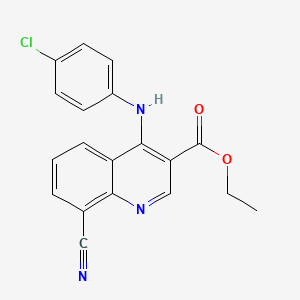
Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a nitrogen atom in its structure and is related to other nitrogen-containing compounds like aniline and nitriles . The presence of the ethyl ester group (-COOC2H5) suggests that it might have been synthesized from a carboxylic acid precursor.
Chemical Reactions Analysis
The compound, due to the presence of anilino and cyano groups, might undergo a variety of chemical reactions. For instance, the aniline group can participate in electrophilic substitution reactions, while the nitrile group can undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
Without specific data on this compound, I can only speculate about its properties based on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Synthetic Chemistry and Material Science
Synthesis of Derivatives : The compound has been used as a starting material in the synthesis of various heterocyclic compounds. For example, it has served as a precursor in the synthesis of ethyl 2-chloromethyl-3-quinoline carboxylates through a reaction involving condensation with 2-aminoacetophenone or 2-aminobenzophenone, showcasing its utility in generating novel quinoline derivatives with potential applications in materials science and organic synthesis (Degtyarenko et al., 2007).
Fabrication of Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, synthesized from similar quinoline derivatives, have shown significant potential as dyes for application in liquid crystal displays (LCDs), indicating the broader applicability of such compounds in the development of electronic and photonic materials (Bojinov & Grabchev, 2003).
Corrosion Inhibition
- Protecting Metals : Studies involving quantum chemical calculations have identified quinoxalines derivatives, closely related to Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate, as effective corrosion inhibitors for copper in nitric acid media. This highlights the compound's potential utility in protecting metals from corrosion, a significant issue in industrial applications (Zarrouk et al., 2014).
Photovoltaic and Photodiode Applications
- Organic-Inorganic Photodiode Fabrication : Derivatives of quinoline, including those similar to Ethyl 4-(4-chloroanilino)-8-cyano-3-quinolinecarboxylate, have been explored for their photovoltaic properties and potential applications in the fabrication of organic-inorganic photodiode devices. These studies demonstrate the role of such compounds in enhancing the performance of photodiodes and their potential in renewable energy technologies (Zeyada et al., 2016).
Antimicrobial Research
- Antibacterial Activity : Synthesis of new derivatives has shown that certain quinoline compounds possess antibacterial properties. This suggests potential applications in developing new antimicrobial agents, highlighting the compound's relevance in medical and pharmaceutical research (Asghari et al., 2014).
Catalysis
- Olefin Polymerization Catalysts : Chromium(III) complexes derived from cyclopentadienyl ligands, related to quinoline structures, have been reported as highly active and temperature-stable catalysts for the polymerization of ethylene. This application underscores the potential of quinoline derivatives in industrial polymer synthesis (Enders et al., 2001).
作用機序
将来の方向性
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications. If it’s used in material science, future research might aim to optimize its properties for specific applications .
特性
IUPAC Name |
ethyl 4-(4-chloroanilino)-8-cyanoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c1-2-25-19(24)16-11-22-17-12(10-21)4-3-5-15(17)18(16)23-14-8-6-13(20)7-9-14/h3-9,11H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGIBZARSPZKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)
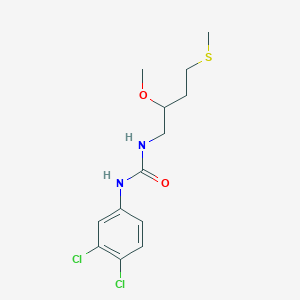
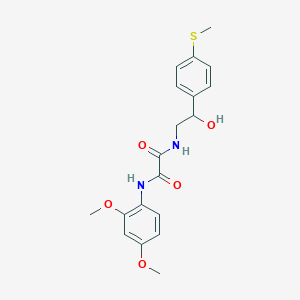
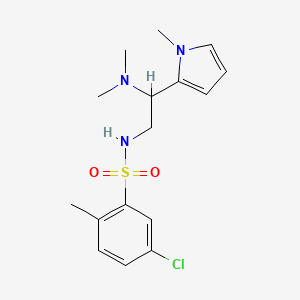
![1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B2720800.png)

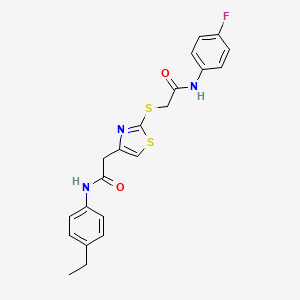
![(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2720804.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2720805.png)
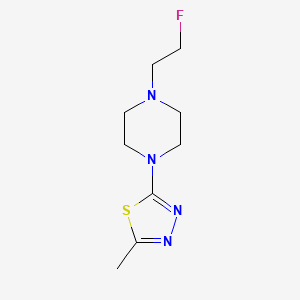
![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2720809.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2720811.png)
